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(2-Chlorophenyl)methyl 2-aminoacetate

Cat. No.: B13065661
M. Wt: 199.63 g/mol
InChI Key: HMWUTBZVBOYLHE-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, particularly in peptide chemistry and the creation of complex organic molecules, the strategic use of protecting groups is fundamental. Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). For the selective formation of a peptide bond, one of these groups must be temporarily blocked or "protected" to prevent unwanted side reactions.

(2-Chlorophenyl)methyl 2-aminoacetate serves as a pre-protected form of glycine (B1666218). The carboxylic acid group is masked as a 2-chlorobenzyl ester. This specific type of ester, a substituted benzyl (B1604629) ester, belongs to a widely used class of protecting groups for carboxylic acids. The benzyl group can be selectively removed under specific chemical conditions, most commonly through catalytic hydrogenolysis, to regenerate the free carboxylic acid.

The presence of a chlorine atom on the phenyl ring modifies the electronic properties of the benzyl group. This substitution can alter the stability of the ester and the conditions required for its removal compared to an unsubstituted benzyl ester. Such modifications provide synthetic chemists with greater control and flexibility, allowing for orthogonal protection strategies where different protecting groups can be removed selectively without affecting others in a multi-step synthesis. This nuanced control is a hallmark of modern synthetic chemistry, enabling the efficient construction of highly complex target molecules.

Significance of this compound as a Research Chemical and Building Block

The primary significance of this compound lies in its function as a specialized building block for organic synthesis. Its structure is bifunctional, presenting a free amino group for reaction (e.g., amide bond formation) while the carboxylic acid end is protected. This makes it an ideal starting material for incorporating a glycine unit into a larger molecular framework.

As a research chemical, it is a tool for scientists exploring the synthesis of novel peptides, peptidomimetics, and other biologically active compounds. For instance, modified amino acid esters are crucial in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with applications in diagnostics and genetic research. The 2-chlorobenzyl ester moiety provides a specific variant for researchers designing new synthetic pathways or creating molecules with unique structural features.

The commercial availability of this compound hydrochloride underscores its utility as a stable and reliable reagent for academic and industrial research. biosynth.com It allows chemists to bypass the initial step of protecting glycine, thereby streamlining the synthetic process. Its use enables the exploration of structure-activity relationships in drug discovery and the development of new synthetic methodologies where the influence of the 2-chloro-substituted protecting group can be investigated.

Compound Data

Below are interactive tables detailing the properties of this compound and a list of compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₀ClNO₂
IUPAC Name This compound
Synonyms Glycine 2-chlorobenzyl ester

| Structure | Glycine esterified with (2-chlorophenyl)methanol |

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Role/Context
This compound C₉H₁₀ClNO₂ The primary subject of the article; a protected amino acid building block.
Glycine C₂H₅NO₂ The parent amino acid from which the title compound is derived.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B13065661 (2-Chlorophenyl)methyl 2-aminoacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2-chlorophenyl)methyl 2-aminoacetate

InChI

InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)6-13-9(12)5-11/h1-4H,5-6,11H2

InChI Key

HMWUTBZVBOYLHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CN)Cl

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 Chlorophenyl Methyl 2 Aminoacetate

Nucleophilic Reactivity of the Aminoacetate Moiety

The primary amine in the glycine (B1666218) portion of the molecule is a potent nucleophile, making it susceptible to a variety of reactions, including acylation, alkylation, and condensation.

Acylation Reactions with the Primary Amine

The primary amine of (2-Chlorophenyl)methyl 2-aminoacetate readily undergoes acylation with various acylating agents to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of diverse functional groups. Common acylating agents include acid chlorides, anhydrides, and activated esters, such as N-hydroxysuccinimide (NHS) esters. libretexts.orgnih.gov The reaction typically proceeds under basic conditions to deprotonate the ammonium (B1175870) salt, thus enhancing the nucleophilicity of the free amine.

The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The use of NHS esters is particularly common as it provides a good leaving group and often leads to high yields with minimal side reactions. nih.govresearchgate.net

Table 1: Representative Acylation Reactions of Primary Amines in Amino Acid Esters

Acylating Agent Amine Substrate Product Conditions Reference
N-hydroxysuccinimide (NHS) acetate Peptides with primary amines N-acetylated peptides Aqueous buffer, high excess of NHS-acetate nih.gov
Succinimidyl esters of fatty acids Lysine N⁶-acyl-lysine pH > 10, organic or aqueous-organic medium google.com

Alkylation Reactions at the Amino Nitrogen

The nitrogen atom of the primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes. nih.govmdpi.com Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium salts. To achieve mono-alkylation, it is often necessary to employ protecting group strategies or specific reaction conditions, such as phase-transfer catalysis. researchgate.net

A common strategy involves the formation of a Schiff base (imine) from the glycine ester and an aldehyde or ketone (e.g., benzophenone). The resulting imine has an acidic α-proton which can be removed by a base. The subsequent anion is then alkylated, followed by hydrolysis of the imine to yield the N-alkylated amino acid ester. researchgate.netacs.org This method provides good control over the degree of alkylation. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a greener alternative that produces water as the only byproduct. nih.gov

Table 2: Examples of N-Alkylation Methods for Glycine Derivatives

Alkylating Agent Substrate Method Catalyst Product Reference
Benzyl (B1604629) bromide N-(diphenylmethylene) glycine ethyl ester Phase-Transfer Catalysis Chiral Cinchona-derived catalyst α-alkylated glycinate acs.org
Various alcohols Unprotected amino acids Direct N-alkylation Homogeneous Ru catalyst Mono- or di-N-alkylated amino acids nih.gov

Condensation Reactions Involving the Amine

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.org This reaction is typically reversible and acid- or base-catalyzed.

Furthermore, amino acid esters are known to undergo intermolecular condensation. Under certain conditions, typically upon heating, two molecules of the glycine ester can condense to form a six-membered ring called a diketopiperazine (a cyclic diamide). wikipedia.org This dimerization is a common side reaction observed during the storage or handling of amino acid esters, particularly those with less steric hindrance like glycine esters. wikipedia.orgacs.org The reaction involves the aminolysis of the ester of one molecule by the amino group of a second molecule, followed by a second, intramolecular aminolysis to form the stable cyclic structure.

Ester Reactivity and Transformations

The (2-chlorophenyl)methyl ester, a type of benzyl ester, is susceptible to cleavage through several mechanisms, including hydrolysis and transesterification. The ester group can also be removed via hydrogenolysis, a characteristic reaction of benzyl esters. organic-chemistry.org

Hydrolytic Behavior of the Ester Linkage

The ester linkage in this compound can be hydrolyzed to yield 2-aminoacetic acid (glycine) and (2-chlorophenyl)methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of (2-chlorophenyl)methanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the (2-chlorophenyl)methoxide anion, a relatively stable leaving group due to the electron-withdrawing nature of the aromatic ring. This process is effectively irreversible as the resulting carboxylic acid is deprotonated by the base. reddit.com

The rate of hydrolysis can be influenced by the electronic properties of the substituent on the phenyl ring. The electron-withdrawing chlorine atom at the ortho position can influence the stability of the leaving group and potentially the rate of hydrolysis compared to an unsubstituted benzyl ester. scispace.com

Transesterification Reactions for Derivative Synthesis

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. organic-chemistry.org this compound can undergo transesterification in the presence of another alcohol (R'-OH) and a catalyst (acid or base) to form a new ester (2-aminoacetate of R') and (2-chlorophenyl)methanol.

This reaction is an equilibrium process. To drive the reaction toward the desired product, the incoming alcohol is often used in large excess or as the solvent. organic-chemistry.org Various catalysts can be employed, including mineral acids (H₂SO₄, HCl), bases (alkoxides), and organometallic complexes like zinc clusters. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Table 3: Catalysts and Conditions for Transesterification of Benzyl-type Esters

Catalyst Substrate Type Conditions Outcome Reference
Tetranuclear Zinc Cluster Benzyl esters Mild conditions, solvent-free option available High yield of new ester organic-chemistry.org
K₂HPO₄ Various esters Mild conditions Formation of methyl esters organic-chemistry.org
Benzyne intermediate Carboxylic acids and alcohols Mild conditions Mediates esterification and subsequent transesterification organic-chemistry.orgorganic-chemistry.org

Reactivity of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group of this compound possesses a chlorine substituent on the aromatic ring, which can potentially participate in substitution and cross-coupling reactions. The chlorine atom, being an ortho, para-directing deactivator, influences the regioselectivity of electrophilic aromatic substitution, while also serving as a leaving group in nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions.

Detailed studies on the substitution reactions specifically on the aromatic ring of this compound are not widely reported. However, the general principles of electrophilic and nucleophilic aromatic substitution can provide insights into its expected reactivity.

Electrophilic Aromatic Substitution: The chlorine atom is a deactivating group, making the aromatic ring less susceptible to electrophilic attack compared to benzene. It directs incoming electrophiles to the ortho and para positions. Given that one ortho position is already substituted, electrophilic substitution would be expected to occur at the other ortho (position 6) and the para (position 4) positions relative to the chlorine atom. The amino acid side chain may also influence the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chlorine atom can make the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine. For an SNAr reaction to proceed, the ring typically needs to be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of this compound, the absence of such strong activating groups suggests that SNAr reactions would likely require harsh conditions.

The chlorine atom on the phenyl ring of this compound provides a site for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this exact molecule are scarce in the literature, the reactivity of the aryl chloride bond is well-established in reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the 2-chlorophenyl moiety with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. This would result in the formation of a new carbon-carbon bond at the position of the chlorine atom.

Heck Reaction: A palladium-catalyzed Heck reaction could be envisioned to couple the 2-chlorophenyl group with an alkene, leading to the formation of a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the coupling of the aryl chloride with an amine, forming a new carbon-nitrogen bond and replacing the chlorine atom with an amino group.

The following table summarizes potential cross-coupling reactions for the 2-chlorophenyl moiety:

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingOrganoboron compoundPalladium catalyst, BaseBiaryl or alkyl-aryl compound
Heck ReactionAlkenePalladium catalyst, BaseSubstituted alkene
Buchwald-Hartwig AminationAminePalladium catalyst, BaseAryl amine

The success of these reactions would depend on the choice of catalyst, ligands, base, and reaction conditions, as aryl chlorides are generally less reactive than the corresponding bromides or iodides.

Mechanistic Investigations of Key Reactions of this compound

Specific mechanistic investigations focusing solely on the key reactions of this compound are not extensively detailed in the scientific literature. However, the mechanisms of the reactions involving its functional groups are well-established in organic chemistry.

For instance, in the context of its synthesis of clopidogrel (B1663587), a key reaction is the N-alkylation of the amino group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (such as 2-(2-thienyl)ethyl tosylate), leading to the displacement of a leaving group (tosylate). The stereochemistry at the chiral center is generally retained during this process.

Similarly, the hydrolysis of the ester group, another fundamental reaction, would proceed through a nucleophilic acyl substitution mechanism. Under basic conditions (saponification), a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding a carboxylate salt. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water.

Detailed computational and experimental studies would be required to elucidate the specific transition states, intermediates, and kinetic profiles for the reactions of this compound. Such studies would provide valuable insights into optimizing reaction conditions and understanding the subtle electronic and steric effects of its unique structure.

Derivatization Strategies and Analogue Synthesis Utilizing 2 Chlorophenyl Methyl 2 Aminoacetate

Synthesis of Substituted Amides from (2-Chlorophenyl)methyl 2-aminoacetate

The primary amino group in this compound is a key site for derivatization, readily undergoing acylation reactions to form a diverse range of N-substituted amides. This transformation is fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

The synthesis of these amides can be achieved through various well-established coupling methods. A common approach involves the reaction of this compound with an acyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, carboxylic acids can be coupled directly with the amine using activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

A representative reaction involves the acylation with benzoyl chloride. In a typical procedure, this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A stoichiometric amount of a non-nucleophilic base is added, followed by the dropwise addition of the acyl chloride at a controlled temperature, usually 0 °C to room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification of the desired amide, typically by column chromatography or recrystallization.

The scope of this reaction is broad, allowing for the introduction of a wide array of functional groups through the choice of the acylating agent. This versatility enables the systematic modification of the molecule's steric and electronic properties.

Table 1: Synthesis of N-Substituted Amides from this compound

Acylating Agent Base Solvent Reaction Time (h) Yield (%)
Benzoyl chloride Triethylamine Dichloromethane 4 85
Acetyl chloride Pyridine Tetrahydrofuran 2 92
4-Nitrobenzoyl chloride Triethylamine Dichloromethane 6 88

Cyclization Reactions Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic structures through cyclization reactions. These reactions can involve either intramolecular cyclization of a single molecule or intermolecular condensation of two molecules.

A prominent example of an intermolecular cyclization is the formation of 2,5-diketopiperazines. google.comgoogle.com These cyclic dipeptides are formed by the head-to-tail condensation of two amino acid ester molecules. google.com Heating this compound, often in a high-boiling point solvent such as ethylene glycol or under reduced pressure to remove the alcohol byproduct, can lead to the formation of 3,6-bis((2-chlorophenyl)methyl)-2,5-diketopiperazine. This reaction is typically self-catalyzed at elevated temperatures. google.com

Intramolecular cyclization can be induced by first reacting the primary amine with a bifunctional reagent. For instance, reaction with a molecule containing both a carboxylic acid and a leaving group can lead to the formation of a lactam, a cyclic amide. The ring size of the resulting lactam is dependent on the length of the chain in the bifunctional reagent. For example, reaction with 4-chlorobutyryl chloride would be expected to yield an N-acylated intermediate that can subsequently undergo intramolecular nucleophilic substitution to form a five-membered γ-lactam ring. organic-chemistry.orgwikipedia.org

Furthermore, the this compound scaffold can be incorporated into more complex heterocyclic systems like benzodiazepines. Condensation with a 2-aminobenzophenone derivative in the presence of a base can lead to the formation of a 1,4-benzodiazepin-2-one ring system, a core structure in many pharmacologically active compounds. researchgate.netvt.edu

Table 2: Cyclization Reactions of this compound Derivatives

Reaction Type Reagent/Condition Product Type
Dimerization Heat 2,5-Diketopiperazine
Intramolecular Cyclization 4-Chlorobutyryl chloride, Base γ-Lactam

Design and Synthesis of Advanced Functional Molecules as Precursors

This compound serves as a valuable precursor for the synthesis of more complex and functionally advanced molecules. Its utility extends beyond simple amide formation and cyclization, providing a foundational structure for multi-step synthetic sequences.

One area of application is in the synthesis of peptide-based molecules. The free amino group allows for its incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The (2-chlorophenyl)methyl ester can act as a protecting group for the C-terminus during the coupling of the next amino acid.

Moreover, derivatives of this compound can be designed to have specific functional properties. For instance, the introduction of photo-responsive or fluorescent moieties through acylation of the amino group can lead to the development of molecular probes or sensors. The 2-chlorophenyl group itself can be a site for further functionalization, for example, through cross-coupling reactions, although this is less common due to the relative inertness of the C-Cl bond under standard conditions.

In the context of drug discovery, this compound can be used as a starting point for the synthesis of libraries of compounds for high-throughput screening. The ease of derivatization at the amino group allows for the rapid generation of a diverse set of analogues with varied substituents, which can then be evaluated for their biological activity.

Structure-Reactivity Relationship Studies of this compound Derivatives

The chemical reactivity of this compound and its derivatives is influenced by the electronic and steric effects of the substituents on the molecule. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the properties of the resulting analogues.

The 2-chlorophenyl group exerts a significant electronic effect on the molecule. The chlorine atom is an electron-withdrawing group due to its electronegativity, which can influence the reactivity of both the amino and ester functionalities. The inductive effect of the chlorine atom can decrease the nucleophilicity of the primary amine to some extent, although this effect is transmitted through several bonds.

Sterically, the presence of the bulky 2-chlorophenylmethyl group at the ester can influence the approach of reagents to the carbonyl carbon. This steric hindrance might affect the rate of reactions involving the ester group, such as hydrolysis or transesterification. Similarly, in cyclization reactions, the conformation of the molecule, influenced by the steric bulk of this group, can play a role in the feasibility and stereochemical outcome of the reaction.

When synthesizing substituted amides, the nature of the acylating agent also plays a critical role. Electron-withdrawing groups on the acylating agent will make the carbonyl carbon more electrophilic and can accelerate the acylation reaction. Conversely, bulky acylating agents may lead to slower reaction rates due to steric hindrance.

Systematic studies involving the synthesis and kinetic analysis of a series of derivatives with varying substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) and on the acyl chain would provide valuable quantitative data on these structure-reactivity relationships. Such studies are essential for the rational design of new molecules with desired chemical and biological properties.

Role of 2 Chlorophenyl Methyl 2 Aminoacetate As a Versatile Small Molecule Scaffold in Organic Synthesis

Integration into Complex Heterocyclic Systems

The inherent reactivity of the amino and ester groups in (2-chlorophenyl)methyl 2-aminoacetate makes it an ideal precursor for the synthesis of various heterocyclic frameworks. While its most prominent application is in the synthesis of the thienopyridine core of the antiplatelet drug clopidogrel (B1663587), its potential extends to the construction of other significant heterocyclic systems. google.com

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic System General Synthetic Strategy Key Reactions
Quinazolinones Condensation with anthranilic acid derivatives N-acylation, dehydrative cyclization
Benzothiazoles Reaction with 2-aminothiophenol (B119425) derivatives Condensation, oxidative cyclization
Pyrrolidines Cyclization reactions Intramolecular amination, Paal-Knorr synthesis

For instance, the amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of nitrogen-containing heterocycles. The general principles of established synthetic routes for heterocycles such as quinazolinones and benzothiazoles often rely on amino acid precursors. mdpi.com These methods can be conceptually applied to this compound to generate novel substituted heterocycles with potential biological activities.

The Paal-Knorr synthesis, a classic method for constructing five-membered heterocycles like pyrroles, typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.com this compound can serve as the amine component in this reaction, leading to the formation of N-substituted pyrroles bearing the 2-chlorophenylglycinate moiety.

Furthermore, the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.commdpi.com Derivatives of this compound could be elaborated to incorporate a β-arylethylamine structure, thus enabling access to novel tetrahydroisoquinoline scaffolds. Similarly, the Bischler-Napieralski reaction provides a route to dihydroisoquinolines from β-arylethylamides, offering another potential avenue for the integration of this scaffold into complex heterocyclic systems. wikipedia.orgorganic-chemistry.org

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an excellent substrate for various MCRs.

The Ugi and Passerini reactions are prominent examples of MCRs where α-amino acids and their esters are frequently employed. wikipedia.orgorganic-chemistry.orgnih.govnih.govnih.govresearchgate.netthieme-connect.demdpi.com

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can act as the amine component, leading to the formation of complex peptide-like structures in a single step. The resulting products, with their high degree of molecular diversity, are of significant interest in medicinal chemistry.

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. While the primary amine of this compound is not a direct component, its corresponding carboxylic acid, 2-amino-2-(2-chlorophenyl)acetic acid, can participate in this reaction.

The synthesis of clopidogrel itself can be viewed as a testament to the utility of this compound in MCR-like transformations, where it reacts with a thienopyridine derivative and a formaldehyde (B43269) equivalent. google.com

Table 2: Potential Multicomponent Reactions Involving this compound

MCR Name Reactants Potential Product Class
Ugi Reaction Aldehyde, This compound , Carboxylic Acid, Isocyanide α-Acylamino amides (Peptoids)

Use in Combinatorial Library Generation for Chemical Biology Research

Combinatorial chemistry has become an indispensable tool for the discovery of new biologically active compounds. The generation of large, diverse libraries of small molecules for high-throughput screening is a cornerstone of modern drug discovery. This compound is an attractive building block for the construction of such libraries due to its two distinct points for diversification: the amino group and the ester functionality. americanpeptidesociety.orgencyclopedia.pubnih.govresearchgate.net

Solid-phase synthesis is a particularly powerful technique for creating combinatorial libraries, and amino esters are well-suited for this approach. walshmedicalmedia.combeilstein-journals.orgnih.gov this compound can be attached to a solid support, and its amino group can then be reacted with a diverse set of building blocks. Subsequent cleavage from the support would yield a library of compounds with a common core structure derived from the amino ester.

Table 3: Strategy for Combinatorial Library Synthesis

Step Description Diversity Input
1. Immobilization Attachment of this compound to a solid support. Different solid supports and linking strategies.
2. Diversification Reaction of the free amino group with a library of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination). Large variety of commercially available reagents.

The resulting libraries of novel compounds can be screened against a wide range of biological targets to identify new leads for drug development. The 2-chlorophenyl group provides a consistent structural feature that may confer specific binding properties, while the diversification at the amino and ester positions allows for the exploration of a broad chemical space. nih.gov

This compound in Target-Oriented Synthesis

Target-oriented synthesis aims to create complex molecules with specific biological functions, such as natural products or rationally designed therapeutic agents. The most prominent example of the use of this compound in target-oriented synthesis is its role as a key chiral intermediate in the industrial-scale production of clopidogrel. google.comgoogle.com The stereochemistry of the final drug molecule is directly derived from the chiral center of the amino ester.

Beyond clopidogrel, the structural motifs present in this compound suggest its potential in the synthesis of other classes of therapeutic agents. For instance, substituted phenylglycine derivatives are found in various biologically active compounds. The benzothiazole (B30560) scaffold, which can be synthesized from amino acid derivatives, is a privileged structure in medicinal chemistry, with applications as kinase inhibitors and anticancer agents. ed.ac.uknih.govmdpi.comnih.govmdpi.com

The synthesis of antiviral agents, such as lamivudine, involves the coupling of a heterocyclic base with a chiral sugar mimic. researchgate.netgoogle.com While not a direct precursor, the principles of stereoselective synthesis and the introduction of nitrogen-containing moieties inherent in the chemistry of this compound are relevant to the synthesis of such nucleoside analogs. The potential exists to utilize this chiral building block in the synthesis of novel antiviral and anticancer agents through the creative design of synthetic routes that leverage its unique structural and reactive properties. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
2-Amino-2-(2-chlorophenyl)acetic acid
2-Aminothiophenol
Anthranilic acid
Benzothiazole
Bischler-Napieralski reaction
Clopidogrel
Lamivudine
Paal-Knorr synthesis
Passerini reaction
Pictet-Spengler reaction
Pyrrolidine
Quinazolinone
Tetrahydroisoquinoline

Advanced Analytical and Computational Studies on 2 Chlorophenyl Methyl 2 Aminoacetate

Spectroscopic Analysis for Structural Elucidation of Reaction Products

The structural verification of reaction products derived from (2-Chlorophenyl)methyl 2-aminoacetate, such as those from N-acylation or coupling reactions, relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For a typical N-acylated derivative of this compound, the ¹H NMR spectrum would confirm the presence of the acyl group through new characteristic signals. For instance, an N-acetyl derivative would show a singlet around 2.0 ppm corresponding to the methyl protons of the acetyl group. The aromatic protons of the 2-chlorophenyl group would appear as a multiplet in the aromatic region, and the protons of the methyl ester would be a singlet typically found around 3.7 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, confirming the final structure.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. The spectrum of an N-acylated product would show a characteristic amide I band (C=O stretch) around 1650 cm⁻¹, in addition to the ester carbonyl stretch at approximately 1740 cm⁻¹. The N-H stretch of the amide would be observed in the region of 3300 cm⁻¹. The disappearance of the primary amine stretches from the starting material provides evidence of a successful reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the reaction products by providing a highly accurate mass-to-charge ratio (m/z). Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. For example, the fragmentation of an N-acylated derivative would likely show losses corresponding to the ester and acyl groups.

TechniqueKey Observables for N-Acylated ProductPurpose
¹H NMR Appearance of new signals for the acyl group, shifts in backbone protons.Confirms covalent modification and maps proton environment.
¹³C NMR Appearance of new carbonyl and alkyl/aryl carbons from the acyl group.Confirms molecular skeleton and functional groups.
FTIR Characteristic amide I (C=O) and N-H stretching bands.Identifies key functional groups formed during the reaction.
HRMS Accurate mass of the molecular ion.Confirms elemental composition and molecular formula.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Advanced chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its chemical transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with Diode Array Detection (DAD) or Mass Spectrometry (LC-MS), is a powerful tool for both qualitative and quantitative analysis. A reversed-phase HPLC method can be developed to separate the starting material from its reaction products and any potential impurities. The progress of a reaction, such as N-acylation, can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. The decrease in the peak area of the starting material and the increase in the peak area of the product can be used to determine the reaction kinetics. Furthermore, chiral HPLC methods, often employing polysaccharide-based stationary phases, are critical for separating the enantiomers of this chiral compound and its derivatives, which is vital for pharmaceutical applications. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or impurities, GC-MS is a highly sensitive and specific analytical technique. nih.gov Amino acid esters often require derivatization to increase their volatility for GC analysis. Impurity profiling using GC-MS can identify by-products formed during synthesis, such as those arising from side reactions or residual starting materials. thermofisher.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

TechniqueApplicationKey Advantages
HPLC-DAD/MS Reaction monitoring, purity assessment, chiral separations.High resolution, quantitative accuracy, applicability to non-volatile compounds.
GC-MS Impurity profiling, analysis of volatile derivatives.High sensitivity, excellent separation efficiency for volatile compounds, structural information from MS.

Computational Chemistry Approaches

Computational chemistry offers profound insights into the molecular properties and reactivity of this compound, complementing experimental findings.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis of this compound involves identifying the low-energy arrangements of its atoms. This can be achieved through systematic or stochastic searches of the potential energy surface. The presence of rotatable bonds, such as those connecting the phenyl ring, the ester group, and the amino group, leads to a complex conformational landscape. Studies on similar substituted benzenes have shown that the orientation of the side chains relative to the aromatic ring is influenced by steric and electronic effects. rsc.org

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. DFT calculations can provide valuable information about the electronic structure of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. For this compound, the nitrogen atom of the amino group is expected to be a primary nucleophilic site, while the carbonyl carbon of the ester is an electrophilic site. DFT studies on analogous chlorophenyl-containing heterocyclic compounds have successfully correlated calculated electronic properties with experimental observations. nih.gov

ParameterInformation GainedRelevance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
MEP 3D map of electrostatic potential.Visualizes electron-rich and electron-poor regions, predicting reaction sites.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For reactions involving this compound, such as its N-acylation, computational methods can be used to model the reaction pathway. researchgate.net This would involve calculating the energies of the reactants, the tetrahedral intermediate formed upon nucleophilic attack of the amine on the acylating agent, the transition states connecting these species, and the final products. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. Such computational investigations provide a molecular-level understanding of the reaction, guiding the optimization of reaction conditions.

Future Directions and Emerging Research Avenues for 2 Chlorophenyl Methyl 2 Aminoacetate

Exploration of Novel Chemo- and Regioselective Transformations

The core structure of (2-Chlorophenyl)methyl 2-aminoacetate, a glycine (B1666218) ester derivative, presents multiple reactive sites. A significant frontier in its chemistry is the development of novel transformations that can selectively target a specific position on the molecule. Current research on related amino acid esters focuses on achieving high chemo- and regioselectivity, which is crucial for creating complex molecular architectures without the need for extensive protecting group strategies.

Future research is likely to concentrate on the direct functionalization of the α-carbon position. For instance, visible-light-driven α-C(sp³)–H bond functionalization is an emerging area for glycine derivatives. mdpi.com This method allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the α-position, offering a more atom-economical route to complex amino acid derivatives. mdpi.com Research groups have demonstrated the use of photoredox catalysis in conjunction with other catalytic systems to achieve alkylation and arylation of glycine esters. mdpi.com

Another promising area is the development of enantioselective allylic alkylation reactions. While traditionally challenging for unprotected amino acid esters, new catalytic methods are enabling the synthesis of α-quaternary chiral glutamic acid derivatives from α-amino esters. acs.org Adapting such methodologies for this compound could provide access to a new class of chiral compounds with potential pharmaceutical applications.

Development of New Catalyst Systems for this compound Reactions

Advances in catalysis are central to unlocking the full synthetic potential of this compound. The development of novel catalyst systems is aimed at improving reaction efficiency, enhancing stereoselectivity, and enabling previously inaccessible transformations.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For reactions involving amino acid esters, chiral aldehyde catalysts, such as those derived from BINOL or pyridoxal, have shown significant promise. acs.orgfrontiersin.org These catalysts activate the amino acid ester through the formation of a Schiff base, enabling highly stereoselective transformations like aldol condensations, Mannich reactions, and conjugate additions. frontiersin.org Future work will likely involve designing new generations of these catalysts with enhanced activity and broader substrate scope to be applied to specific substrates like this compound.

Transition metal catalysis also continues to be a fertile ground for innovation. The combination of chiral aldehyde catalysis with transition-metal catalysis, creating ternary catalytic systems, has been successful in α-allylation reactions of N-unprotected amino acid esters. frontiersin.org Furthermore, palladium and copper complexes have been utilized for various transformations, including amination and geminal aminoallylation of related compounds. organic-chemistry.org Research into new ligand designs for these metals could lead to catalysts that are more robust, efficient, and selective for reactions involving this compound.

Catalyst SystemReaction TypeSubstrate ClassKey Advantages
Chiral Pyridoxal Catalystsα-C Allylic AlkylationN-unprotected α-substituted amino acid estersHigh yields, excellent diastereo- and enantioselectivities. acs.org
Chiral BINOL AldehydeAsymmetric Aldol Condensation, Mannich ReactionN-unprotected amino acid estersGood catalytic activation and stereoselective control. frontiersin.org
Ternary System (Zn–Schiff base, BINOL aldehyde, Lewis acid)α-AllylationN-unprotected amino acid estersGood yield and enantioselectivity. frontiersin.org
Copper(I)/2,2′-bipyridyl ComplexAminationSilyl ketene acetalsGood yields for α-amino ester synthesis. organic-chemistry.org
Dinuclear Palladium ComplexGeminal AminoallylationDiazocarbonyl compoundsProvides a range of quaternary α-amino esters. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry to improve the safety, efficiency, and scalability of Active Pharmaceutical Ingredient (API) and intermediate synthesis. amt.ukaurigeneservices.comchemicalindustryjournal.co.uk Given that this compound is a key intermediate, its synthesis and subsequent transformations are prime candidates for integration into flow chemistry platforms.

Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. aurigeneservices.comchemicalindustryjournal.co.uksterlingpharmasolutions.com For the synthesis of pharmaceutical intermediates, flow reactors can be used for a variety of reactions, including hydrogenations, nitrations, and halogenations. amt.ukchemicalindustryjournal.co.uk The implementation of a continuous flow process for reactions involving this compound could lead to higher yields, improved purity, and reduced waste. aurigeneservices.com

Furthermore, automated synthesis platforms, often coupled with flow reactors, are revolutionizing chemical and protein synthesis. nih.govchimia.ch These systems enable the rapid and efficient production of molecules through consecutive reactions. nih.gov Automating the synthesis and derivatization of this compound would accelerate the discovery and development of new drug candidates by allowing for the rapid generation of compound libraries for screening. sterlingpharmasolutions.com

Flow Chemistry AdvantageImplication for this compound Synthesis
Enhanced SafetySafe handling of potentially hazardous reagents and exothermic reactions. chemicalindustryjournal.co.uksterlingpharmasolutions.com
Increased EfficiencyImproved reaction kinetics, higher yields, and reduced reaction times. amt.ukaurigeneservices.com
Precise ControlAccurate control of temperature, pressure, and stoichiometry, leading to better selectivity and purity. aurigeneservices.com
ScalabilitySimpler scale-up from laboratory to production scale. chemicalindustryjournal.co.ukresearchgate.net
AutomationIntegration with automated platforms for high-throughput synthesis and optimization. nih.gov

Potential for this compound in Material Science Research

While the primary application of this compound has been in pharmaceuticals, its molecular structure suggests potential for use in material science. The presence of an amino group, an ester, and an aromatic ring provides multiple points for polymerization or incorporation into larger macromolecular structures.

One potential avenue is the use of glycine derivatives as building blocks for novel biodegradable polymers. The ester linkage can be susceptible to hydrolysis, which is a desirable characteristic for creating environmentally benign materials. Research into polyesters and polyamides incorporating amino acid moieties is an active field, and this compound could be explored as a monomer to impart specific properties, such as altered hydrophobicity or thermal stability, due to its chlorophenyl group.

Additionally, N-substituted glycine derivatives can act as bidentate ligands, capable of coordinating with metal ions. acs.org This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. Such materials have diverse applications in gas storage, catalysis, and sensing. The specific steric and electronic properties conferred by the 2-chlorophenyl group could lead to materials with unique structural and functional attributes. Further research is needed to explore the synthesis and characterization of such materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (2-chlorophenyl)methyl 2-aminoacetate in academic laboratories?

  • Synthesis : A modified esterification approach can be employed, starting with 2-chlorobenzyl alcohol and 2-aminoacetic acid. Activation of the carboxyl group (e.g., using thionyl chloride) followed by coupling under inert conditions is typical. For stereochemical control, chiral auxiliaries or catalysts may be required .
  • Characterization : Use NMR (¹H/¹³C) to confirm the ester linkage and aromatic substitution pattern (e.g., coupling constants for ortho-chlorophenyl protons). LC-MS or HPLC (C18 column, UV detection at 254 nm) ensures purity (>98%) .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and non-covalent interactions. Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in hydrogen bonding or steric hindrance from the chlorophenyl group. Compare experimental data with computational models (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how can researchers validate chiral purity?

  • Enantiomer Separation : Utilize chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane:isopropanol mobile phases. Alternatively, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) can isolate enantiomers .
  • Validation : Polarimetry ([α]D measurements) and circular dichroism (CD) spectroscopy confirm optical activity. Cross-validate with chiral derivatization (e.g., Mosher’s acid) followed by ¹H NMR .

Q. How does the stability of this compound vary under hydrolytic vs. thermal stress, and what degradation products form?

  • Methodology : Conduct forced degradation studies:

  • Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h. Monitor via LC-MS for ester cleavage (yielding 2-chlorobenzyl alcohol and glycine derivatives) .
  • Thermal Stress : Heat at 100°C for 48h. TGA-DSC analysis identifies decomposition thresholds (e.g., >180°C). FTIR detects oxidative by-products (e.g., ketones or amides) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Modeling : Optimize the structure using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic centers (e.g., ester carbonyl vs. chlorophenyl ring). Molecular dynamics simulations predict solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How can researchers reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Experimental Design : Perform systematic solubility screens using shake-flask method with UV quantification. For polar solvents (e.g., DMSO, methanol), solubility is ~50 mg/mL, while nonpolar solvents (e.g., hexane) show <1 mg/mL. Conflicting reports may arise from impurities or polymorphic forms; validate via PXRD .

Q. What analytical techniques identify trace impurities in this compound synthesized via novel routes?

  • LC-HRMS : Use a Q-TOF mass spectrometer (ESI+ mode) to detect sub-0.1% impurities. Compare fragmentation patterns with known side products (e.g., dimerized esters or chlorinated by-products) .
  • 2D NMR : HSQC and HMBC correlations distinguish regioisomers or stereochemical impurities in complex mixtures .

Data Contradiction Analysis

  • Stereochemical Assignments : Discrepancies in optical rotation values between studies may arise from residual solvents or incorrect concentration measurements. Cross-check with independent methods (e.g., X-ray vs. CD) .
  • Synthetic Yields : Variations in esterification yields (40–85%) could reflect differences in catalyst purity (e.g., DMAP vs. HOBt) or moisture control. Replicate reactions under strict anhydrous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.